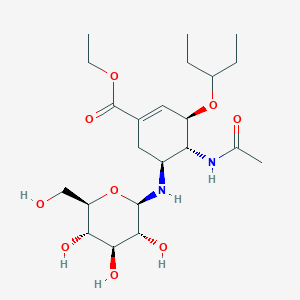
2,2',2'',2'''-(2,5,8,11,14,16,19,22,25,28-Decaoxa-1,15(1,4)-dibenzenacyclooctacosaphane-12,15,152,155-tetrayl)tetraacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in scientific literature to indicate that specific information is not available or applicable
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials undergo a condensation reaction under acidic conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride.
Final Step: The reduced intermediate is further reacted with a halogenating agent to produce the final compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Raw Material Preparation: The starting materials are purified and mixed in precise ratios.
Reaction: The mixture is passed through a series of reactors where the temperature and pressure are carefully controlled.
Purification: The final product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N/A” undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to a simpler compound.
Substitution: In the presence of nucleophiles, “N/A” undergoes substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Nucleophiles like sodium hydroxide, solvent medium, elevated temperature.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Reduced form of “N/A”.
Substitution: Substituted derivatives of “N/A”.
Applications De Recherche Scientifique
“N/A” has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “N/A” exerts its effects involves:
Molecular Targets: “N/A” binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The binding of “N/A” triggers a cascade of biochemical reactions, leading to the desired effect.
Propriétés
Formule moléculaire |
C36H44N4O10 |
|---|---|
Poids moléculaire |
692.8 g/mol |
Nom IUPAC |
2-[33,35,37-tris(cyanomethyl)-2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(34),15(38),16,18(37),32,35-hexaen-16-yl]acetonitrile |
InChI |
InChI=1S/C36H44N4O10/c37-5-1-29-25-34-30(2-6-38)26-33(29)47-21-17-43-13-9-41-11-15-45-19-23-49-35-27-32(4-8-40)36(28-31(35)3-7-39)50-24-20-46-16-12-42-10-14-44-18-22-48-34/h25-28H,1-4,9-24H2 |
Clé InChI |
ADMBJZUPSYKWBO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=CC(=C(C=C2CC#N)OCCOCCOCCOCCOC3=C(C=C(C(=C3)CC#N)OCCOCCO1)CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


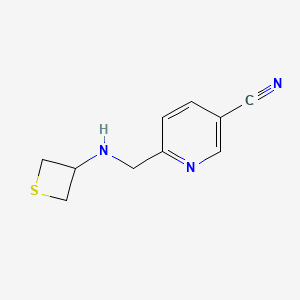
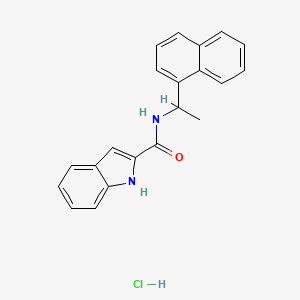
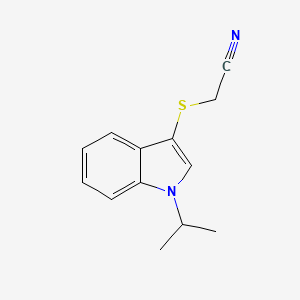
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)




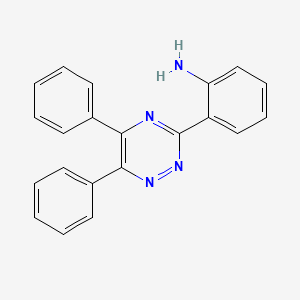
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)

